molecular formula C3H5AlCl2O B14495191 CID 71380848 CAS No. 63817-88-9

CID 71380848

Cat. No.: B14495191
CAS No.: 63817-88-9
M. Wt: 154.96 g/mol
InChI Key: PCGRJCYQVAVGBB-UHFFFAOYSA-N
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Description

This suggests that CID 71380848 may belong to a broader class of compounds analyzed in pharmacological or biochemical contexts, such as kinase inhibitors or dimerization agents.

Properties

CAS No.

63817-88-9

Molecular Formula

C3H5AlCl2O

Molecular Weight

154.96 g/mol

InChI

InChI=1S/C3H5Cl2O.Al/c4-3(5)1-2-6;/h3H,1-2H2;/q-1;+1

InChI Key

PCGRJCYQVAVGBB-UHFFFAOYSA-N

Canonical SMILES

C(CO[Al])C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 71380848” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes. These methods often involve continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques ensures that the final product meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71380848” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Compound “CID 71380848” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of compound “CID 71380848” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71380848, we compare its hypothetical properties with structurally or functionally related compounds discussed in the evidence. Below is a framework for such a comparison, based on methodologies and data from referenced studies.

Structural and Functional Analogues

The evidence highlights several CIDs analyzed for kinase inhibition and molecular stability (e.g., CID 95842900, CID 137030374) . These compounds were evaluated for their interactions with pRET tyrosine kinase and RMSD (root-mean-square deviation) values during 150 ns molecular dynamics simulations. For example:

  • CID 95842900 : Demonstrated stable RMSD values (~2.0 Å) and strong hydrogen bonding with kinase residues .
  • CID 137030374 : Exhibited higher RMSD fluctuations (~3.5 Å), indicating lower conformational stability .

A comparison table for kinase-targeting compounds is outlined below:

Compound (CID) Target Kinase RMSD (Å) Key Interactions Reference
CID 95842900 pRET 2.0 Hydrogen bonds with Asp 892, Glu 930
CID 137030374 pRET 3.5 Hydrophobic interactions with Val 804
CID 124958150 pRET 2.8 π-π stacking with Phe 891
CID 110126793 pRET 2.2 Salt bridge with Lys 758

If this compound is a kinase inhibitor, its performance could be benchmarked against these metrics, though specific data are unavailable in the evidence.

Physicochemical Properties

For solubility and bioavailability, compounds like CAS 1761-61-1 (PubChem ID 72863) and CAS 7254-19-5 (PubChem ID 252137) provide reference

Property CAS 1761-61-1 CAS 7254-19-5 Typical CID Profile
Molecular Weight 201.02 g/mol 240.05 g/mol ~200–250 g/mol
Solubility (mg/mL) 0.687 0.052 Variable
Log S (ESOL) -2.47 -2.99 -2.0 to -3.0
Bioavailability Score 0.55 0.56 Moderate (0.5–0.6)
Reference

This compound would likely follow similar solubility-bioavailability trends, though synthesis protocols (e.g., catalyst use, solvent systems) may differ .

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